methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole core with various functional groups attached
Scientific Research Applications
methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzothiazole core followed by the introduction of the bromothiophene and ester groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Mechanism of Action
The mechanism of action of methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and thiophene-containing molecules. Examples are:
Methyl 2-bromothiophene-3-carboxylate: A simpler thiophene derivative with similar reactivity.
Benzothiazole-6-carboxylate derivatives: Compounds with variations in the functional groups attached to the benzothiazole core.
Uniqueness
What sets methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-(5-bromothiophene-2-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-3-19-10-5-4-9(15(21)22-2)8-12(10)24-16(19)18-14(20)11-6-7-13(17)23-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIMONORGKZGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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